3-(Iodomethyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

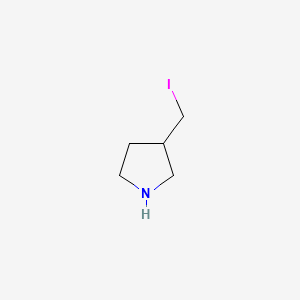

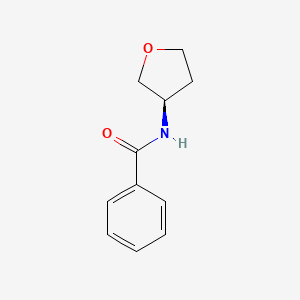

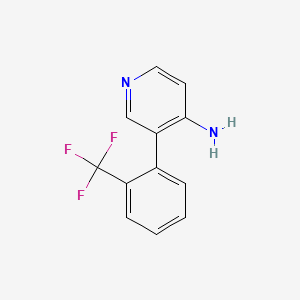

“3-(Iodomethyl)pyrrolidine” is a derivative of pyrrolidine . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . The compound “3-(Iodomethyl)pyrrolidine” has a pyrrolidine ring with an iodomethyl group attached to it .

Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . The synthesis of “3-(Iodomethyl)pyrrolidine” would involve the introduction of the iodomethyl group to the pyrrolidine ring .Molecular Structure Analysis

The molecular structure of “3-(Iodomethyl)pyrrolidine” consists of a five-membered pyrrolidine ring with an iodomethyl group attached to it . The pyrrolidine ring is a saturated heterocycle, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine and its derivatives, including “3-(Iodomethyl)pyrrolidine”, can undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Iodomethyl)pyrrolidine” would be similar to those of pyrrolidine, with modifications due to the presence of the iodomethyl group .科学的研究の応用

Pyrrolidines, including those derived from 3-(Iodomethyl)pyrrolidine, are significant in medicine and industry, such as in dyes or agrochemical substances. They can be synthesized through [3+2] cycloaddition processes, demonstrating their importance in modern science and versatility in chemical synthesis (Żmigrodzka et al., 2022).

The stereoselective formation of functionalized 3-iodopyrrolidine derivatives can be achieved by manipulating reaction temperatures, highlighting the flexibility of pyrrolidine synthesis for potential medicinal chemistry and organocatalysis applications (Feula et al., 2013).

Pyrrolidine derivatives, derived from 3-(Iodomethyl)pyrrolidine, are used in asymmetric reactions to create propargylamines with high enantiopurity, demonstrating their utility in creating stereochemically complex molecules (Zhao & Seidel, 2015).

Cobalt-catalyzed carbon-carbon bond formation using (S)-2-(iodomethyl)pyrrolidines results in enantiopure pyrrolidine derivatives, important for synthesizing phenanthroindolizidine alkaloids (Hsu et al., 2011).

Multisubstituted pyrrolidines, potentially including 3-(Iodomethyl)pyrrolidine derivatives, are synthesized using cycloaddition/annulation strategies and are critical in natural product synthesis due to their atom economy and stereoselectivity (Li et al., 2018).

Iodomethylated pyrrolidine derivatives synthesized from gamma-iodoolefins using chloramine-T (CT) demonstrate high stereoselectivity and effectiveness in creating pyrrolidine and bicyclic pyrrolidine derivatives (Minakata et al., 2002).

Pyrrolidine derivatives are critical for various applications in organic synthesis, metal catalysis, and organocatalysis. New methods allow for the creation of complex poly-heterocyclic pyrrolidines from readily available materials, emphasizing their vast potential in chemical synthesis (Otero-Fraga et al., 2017).

作用機序

The mechanism of action of “3-(Iodomethyl)pyrrolidine” would depend on its specific use. Pyrrolidine and its derivatives are known to have various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

特性

IUPAC Name |

3-(iodomethyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDMVPHOJCZZRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693563 |

Source

|

| Record name | 3-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Iodomethyl)pyrrolidine | |

CAS RN |

1289386-74-8 |

Source

|

| Record name | 3-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B596505.png)